molecular formula C10H19N3O3 B13877115 tert-butyl N-(piperazine-1-carbonyl)carbamate

tert-butyl N-(piperazine-1-carbonyl)carbamate

Cat. No.: B13877115
M. Wt: 229.28 g/mol
InChI Key: MZPJOZZZQUWJHX-UHFFFAOYSA-N
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Description

Tert-butyl N-(piperazine-1-carbonyl)carbamate is a chemical compound with the molecular formula C9H18N2O2. It is commonly used in organic synthesis and serves as a building block for various bioactive molecules. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(piperazine-1-carbonyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or methanol at room temperature. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(piperazine-1-carbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-(piperazine-1-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(piperazine-1-carbonyl)carbamate is unique due to its specific functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl N-(piperazine-1-carbonyl)carbamate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-8(14)13-6-4-11-5-7-13/h11H,4-7H2,1-3H3,(H,12,14,15)

InChI Key

MZPJOZZZQUWJHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)N1CCNCC1

Origin of Product

United States

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